molecular formula C6H10N2O4 B14025981 (3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL

(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL

Cat. No.: B14025981
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-NEEWWZBLSA-N
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Description

(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL is a complex organic compound with a unique structure that includes multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL typically involves multiple steps, including the formation of the furo[2,3-D]oxazole ring system and the introduction of the amino and hydroxymethyl groups. Common reagents used in the synthesis include amino acids, alcohols, and various catalysts. The reaction conditions often require precise temperature control and pH adjustments to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the oxazole ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(3aR,5S,6S,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4-,5+/m0/s1

InChI Key

IVFVSTOFYHUJRU-NEEWWZBLSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]2[C@@H](O1)N=C(O2)N)O)O

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O

Origin of Product

United States

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